molecular formula C12H12N2O2 B1603879 Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate CAS No. 1150164-02-5

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1603879
CAS No.: 1150164-02-5
M. Wt: 216.24 g/mol
InChI Key: QFJFTEZGHXIRDU-UHFFFAOYSA-N
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Description

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate typically involves the reaction of p-tolyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The esterification of the carboxylic acid group is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

    Oxidation: 5-(p-Tolyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(p-Tolyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    5-(p-Tolyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.

Uniqueness

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the p-tolyl group enhances its lipophilicity, while the methyl ester group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-10(7-13-14-11)12(15)16-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJFTEZGHXIRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628499
Record name Methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-02-5
Record name 1H-Pyrazole-4-carboxylic acid, 3-(4-methylphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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